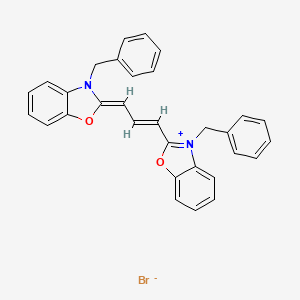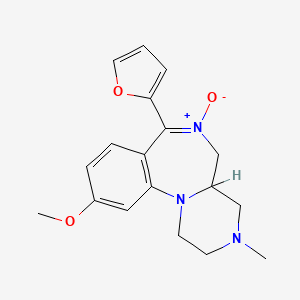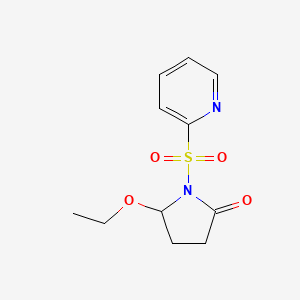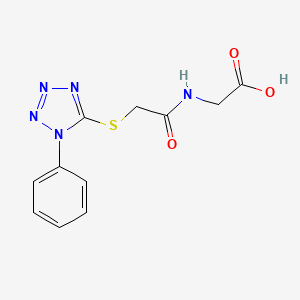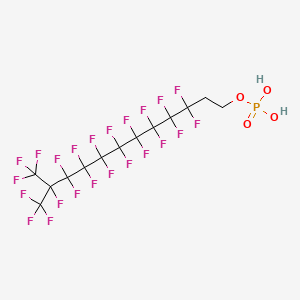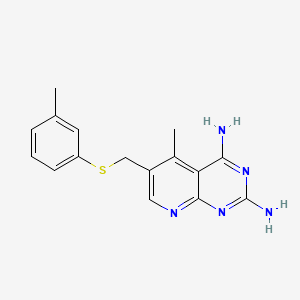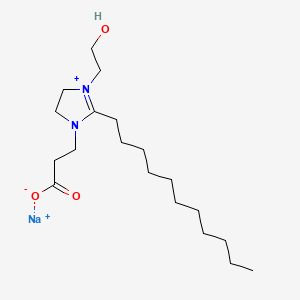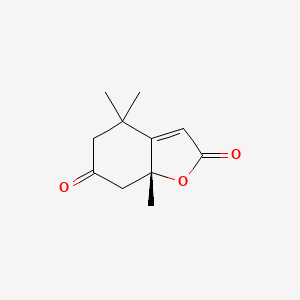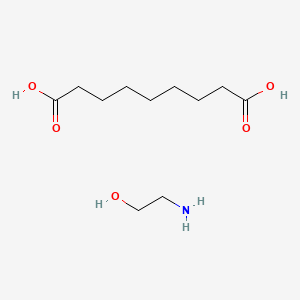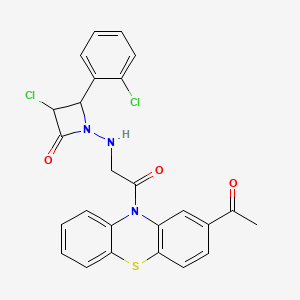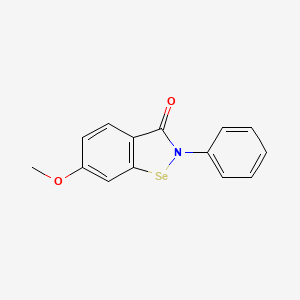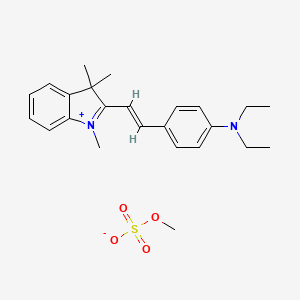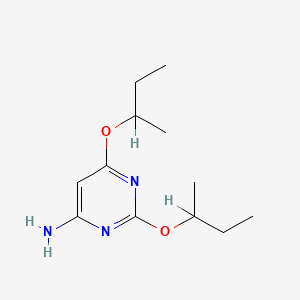
2,6-Di-(sec-butoxy)-4-aminopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-(sec-butoxy)-4-aminopyrimidine is an organic compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of two sec-butoxy groups attached to the 2 and 6 positions of the pyrimidine ring, and an amino group at the 4 position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-(sec-butoxy)-4-aminopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyrimidine and sec-butyl alcohol.
Nucleophilic Substitution: The 2,6-dichloropyrimidine undergoes nucleophilic substitution reactions with sec-butyl alcohol in the presence of a base, such as potassium carbonate, to form 2,6-Di-(sec-butoxy)pyrimidine.
Amination: The intermediate 2,6-Di-(sec-butoxy)pyrimidine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4 position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-(sec-butoxy)-4-aminopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where the sec-butoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,6-Di-(sec-butoxy)-4-aminopyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, and in materials science for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Di-(sec-butoxy)-4-aminopyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the sec-butoxy and amino groups allows for specific binding interactions and modulation of biological activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-(tert-butoxy)-4-aminopyrimidine: Similar structure but with tert-butoxy groups instead of sec-butoxy groups.
2,6-Di-(methoxy)-4-aminopyrimidine: Similar structure but with methoxy groups instead of sec-butoxy groups.
2,6-Di-(ethoxy)-4-aminopyrimidine: Similar structure but with ethoxy groups instead of sec-butoxy groups.
Uniqueness
2,6-Di-(sec-butoxy)-4-aminopyrimidine is unique due to the presence of sec-butoxy groups, which provide distinct steric and electronic properties compared to other alkoxy-substituted pyrimidines. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
91691-91-7 |
|---|---|
Formule moléculaire |
C12H21N3O2 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2,6-di(butan-2-yloxy)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N3O2/c1-5-8(3)16-11-7-10(13)14-12(15-11)17-9(4)6-2/h7-9H,5-6H2,1-4H3,(H2,13,14,15) |
Clé InChI |
PYJCXRJFSJTQMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=NC(=NC(=C1)N)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


